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molecular formula C10H10F3N B8698322 2-Methyl-4-(trifluoromethyl)indoline

2-Methyl-4-(trifluoromethyl)indoline

Cat. No. B8698322
M. Wt: 201.19 g/mol
InChI Key: FFFZZGFSBBDKNR-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

209 mg of 95% sodium cyanoborohydride are added to a solution of 210 mg of 2-methyl-4-trifluoromethyl-1H-indole in 8 ml of acetic acid, cooled to 15° C. The reaction mixture is stirred for 16 hours at ambient temperature and then poured into an aqueous ammonia solution (pH=9). The aqueous phase is extracted with methylene chloride and the combined organic phases are washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure, so as to give 196 mg of 2-methyl-4-trifluoromethyl-2,3-dihydro-1H-indole in the form of a pale yellow liquid, which is used in the next step.
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:10][CH:9]=2.N>C(O)(=O)C>[CH3:5][CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[C:15]([F:17])([F:16])[F:18])[NH:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
209 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
210 mg
Type
reactant
Smiles
CC=1NC2=CC=CC(=C2C1)C(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1NC2=CC=CC(=C2C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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